silane CAS No. 105566-50-5](/img/structure/B14332681.png)
[(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane is an organosilicon compound that features a thiophene ring substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane typically involves the reaction of 5,5-dimethyl-4,5-dihydrothiophen-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides or alkoxides can be used in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Mécanisme D'action
The mechanism by which (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane exerts its effects is primarily through its ability to act as a silylating agent. The trimethylsilyl group can protect functional groups during chemical reactions, and its removal can be used to reveal reactive sites on molecules. This compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Unique due to its specific substitution pattern on the thiophene ring.
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Similar structure but with different silyl group substitution.
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Another variant with a different alkyl group on the silicon atom.
Propriétés
Numéro CAS |
105566-50-5 |
|---|---|
Formule moléculaire |
C9H18OSSi |
Poids moléculaire |
202.39 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-thiophen-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18OSSi/c1-9(2)7-6-8(11-9)10-12(3,4)5/h6H,7H2,1-5H3 |
Clé InChI |
NEQVASULNHUPQF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=C(S1)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


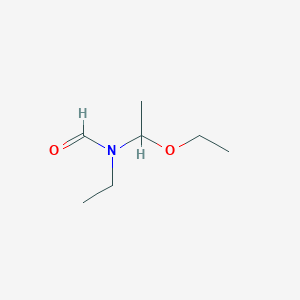
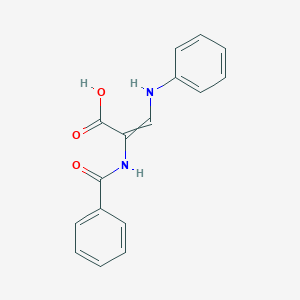
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
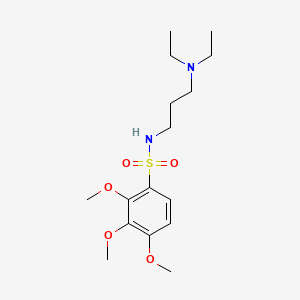

![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
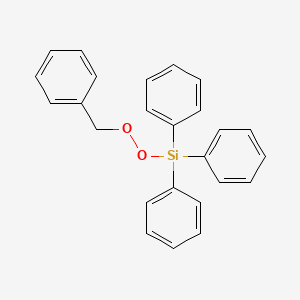
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)

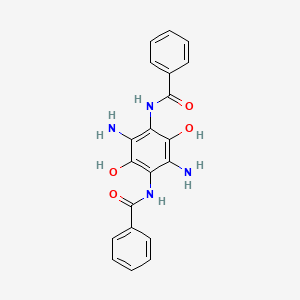
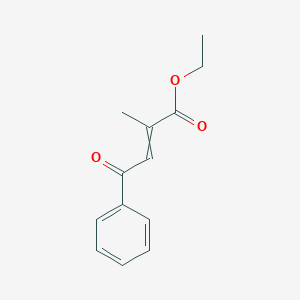
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
